molecular formula C24H28N2O4 B2714476 (2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one CAS No. 896810-59-6

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2714476
CAS No.: 896810-59-6
M. Wt: 408.498
InChI Key: RXXFWSUXGITXIR-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

Research on similar benzofuran derivatives has led to the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives as ABC ring models of saframycins showcases the utility of similar compounds in creating new molecules with potential anticancer properties (N. Saito et al., 1997).

Antimicrobial and Antiviral Properties

Some derivatives have been found to possess antimicrobial and antiviral activities, highlighting their potential as therapeutic agents. For instance, diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. showed modest antiviral activity against influenza A (H1N1) virus, demonstrating the potential of similar compounds in antiviral research (Pei-Pei Wang et al., 2013).

Potential in Imaging and Diagnostic Applications

The development of a PET probe for imaging the enzyme PIM1 using a similar benzofuran derivative underscores the potential of these compounds in biomedical imaging and diagnostics, providing a tool for understanding disease mechanisms and evaluating therapeutic interventions (Mingzhang Gao et al., 2013).

Development of Anti-inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the potential of benzofuran derivatives in developing new therapeutic agents with improved efficacy and selectivity (A. Abu‐Hashem et al., 2020).

Anticancer Activity and Enzyme Inhibition

The synthesis and biological evaluation of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition highlight the potential of benzofuran derivatives in developing new treatments for infectious diseases, with some compounds showing promise as potent enzyme inhibitors (K. Reddy et al., 2014).

Properties

IUPAC Name

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-17-3-5-18(6-4-17)15-22-23(29)19-7-8-21(28)20(24(19)30-22)16-26-11-9-25(10-12-26)13-14-27/h3-8,15,27-28H,2,9-14,16H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXFWSUXGITXIR-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.